

Acetyl-Hirudin (54-65) sulfated as a research tool in hematology

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Compound of Interest

Compound Name: Acetyl-Hirudin (54-65) sulfated

Cat. No.: B15578928

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Acetyl-Hirudin (54-65) Sulfated: A Research Tool for Hematology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Hirudin (54-65) sulfated is a synthetic peptide fragment derived from hirudin, a potent natural thrombin inhibitor found in the saliva of the medicinal leech (Hirudo medicinalis). This acetylated and sulfated dodecapeptide specifically targets and inhibits thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves binding to thrombin's anion-binding exosite I, thereby blocking the interaction of thrombin with its substrates, such as fibrinogen and protease-activated receptors (PARs) on platelets. This targeted inhibition, without direct interaction with the enzyme's catalytic site, makes Acetyl-Hirudin (54-65) sulfated an invaluable tool for in vitro and in vivo studies in hematology research.

The sulfation of the tyrosine residue at position 63 significantly enhances the peptide's inhibitory potency compared to its non-sulfated counterpart.[1] This modification increases its affinity for thrombin, leading to more effective inhibition of thrombin-mediated processes.

Applications in Hematology Research



Acetyl-Hirudin (54-65) sulfated is a versatile tool for investigating various aspects of hemostasis and thrombosis. Its primary applications include:

- Thrombin Inhibition Assays: To study the kinetics and mechanism of thrombin inhibition and to screen for novel anticoagulant compounds.
- Platelet Aggregation Studies: To investigate the role of thrombin in platelet activation and aggregation and to evaluate the efficacy of antiplatelet agents.[1]
- In Vivo Thrombosis Models: To assess the antithrombotic potential of therapeutic agents in preclinical animal models of arterial and venous thrombosis.[2]
- Coagulation Assays: To prolong clotting times in plasma-based assays, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), for research purposes.
- Signal Transduction Research: To dissect the signaling pathways initiated by thrombin activation of PARs on various cell types, including platelets and endothelial cells.

Quantitative Data

The following table summarizes the key quantitative parameters of **Acetyl-Hirudin (54-65) sulfated** and related compounds, providing a basis for experimental design and data comparison.



Parameter	Value	Compound	Assay Conditions	Reference
Ki (Inhibition Constant)	0.054 μΜ	Sulfo-Hirudin (54-65)	Competitive binding assay with α-thrombin.	[3]
IC50 (Platelet Aggregation)	To be determined experimentally	Acetyl-Hirudin (54-65) sulfated	Thrombin- induced human platelet aggregation.	N/A
Effect on Clotting Time	Concentration- dependent increase	Sulfo-Hirudin (54-65)	Thrombin- mediated clotting of recalcified human plasma.	N/A

Experimental Protocols Chromogenic Thrombin Inhibition Assay

This protocol details a method to determine the inhibitory activity of **Acetyl-Hirudin (54-65)** sulfated on thrombin using a chromogenic substrate.

Workflow for Chromogenic Thrombin Inhibition Assay



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Caption: Workflow for determining the IC50 of a thrombin inhibitor.



Materials:

- Human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 7.4
- Acetyl-Hirudin (54-65) sulfated stock solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a series of dilutions of Acetyl-Hirudin (54-65) sulfated in Assay Buffer.
- In a 96-well plate, add 20 μL of each inhibitor dilution to triplicate wells. Include a control with Assay Buffer only.
- Add 160 μL of Assay Buffer to all wells.
- Add 10 μ L of human α -thrombin solution (final concentration ~0.5 nM) to all wells.
- Incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 10 μ L of the chromogenic substrate (final concentration ~100 μ M).
- Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes.
- Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
- Plot the percentage of thrombin inhibition (relative to the control) against the logarithm of the
 Acetyl-Hirudin (54-65) sulfated concentration.



• Determine the IC50 value from the resulting dose-response curve.

Thrombin-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of **Acetyl-Hirudin (54-65) sulfated** on platelet aggregation.

Workflow for Platelet Aggregation Assay



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Caption: Workflow for light transmission aggregometry.

Materials:

- Freshly drawn human whole blood in 3.2% sodium citrate
- Human α-thrombin
- Acetyl-Hirudin (54-65) sulfated stock solution
- Saline
- · Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

 Prepare platelet-rich plasma (PRP) by centrifuging whole blood at 150-200 x g for 15 minutes at room temperature.



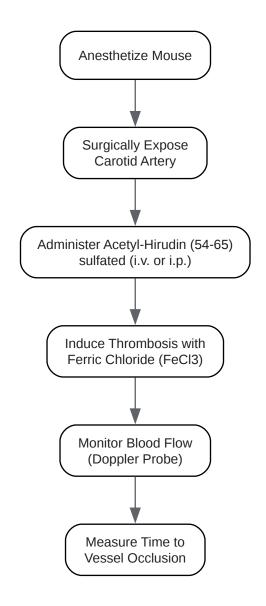
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
- Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.
- Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
- Pipette 450 μL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.
- Add 50 μL of various concentrations of Acetyl-Hirudin (54-65) sulfated or vehicle control to the PRP and incubate for 2 minutes.
- Initiate platelet aggregation by adding a submaximal concentration of human α -thrombin (e.g., 0.05 U/mL).
- Record the change in light transmission for 5-10 minutes.
- Determine the maximum aggregation percentage for each concentration of the inhibitor.
- Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This protocol outlines a common method to evaluate the antithrombotic efficacy of **Acetyl-Hirudin (54-65) sulfated** in an in vivo model.

Workflow for In Vivo Thrombosis Model





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Caption: Workflow for the ferric chloride-induced thrombosis model.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Acetyl-Hirudin (54-65) sulfated solution in sterile saline
- Ferric chloride (FeCl₃) solution (e.g., 10% in water)



- Doppler flow probe
- Surgical microscope and instruments

Procedure:

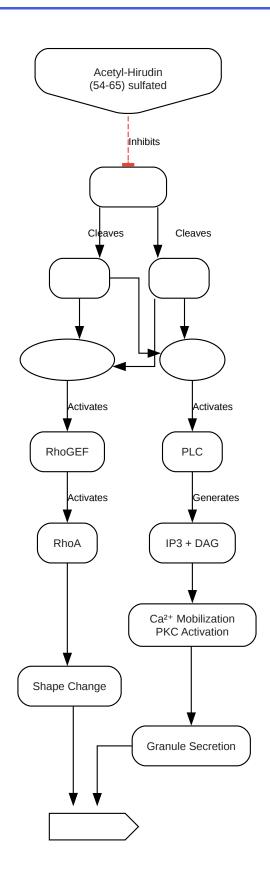
- Anesthetize the mouse and maintain its body temperature.
- Make a midline cervical incision and carefully expose the common carotid artery.
- Place a Doppler flow probe around the artery to monitor baseline blood flow.
- Administer Acetyl-Hirudin (54-65) sulfated or vehicle control via intravenous (tail vein) or intraperitoneal injection. The dosage should be determined based on preliminary doseranging studies.
- After a predetermined time (e.g., 5-15 minutes), apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
- Remove the filter paper and continuously monitor blood flow with the Doppler probe.
- Record the time to complete vessel occlusion (cessation of blood flow).
- Compare the time to occlusion in the treated groups to the vehicle control group to assess the antithrombotic effect.

Signaling Pathways

Acetyl-Hirudin (54-65) sulfated exerts its effects by preventing thrombin from activating Protease-Activated Receptors (PARs) on the surface of platelets and other cells. The primary thrombin receptors on human platelets are PAR1 and PAR4.

Thrombin-Mediated Platelet Activation Pathway





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Caption: Thrombin signaling in platelets via PAR1 and PAR4.



This diagram illustrates how thrombin activates Gq and G12/13 signaling pathways through PAR1 and PAR4, leading to platelet shape change, granule secretion, and ultimately, aggregation. **Acetyl-Hirudin (54-65) sulfated** prevents the initiation of this cascade by inhibiting thrombin.

Conclusion

Acetyl-Hirudin (54-65) sulfated is a highly specific and potent research tool for investigating the multifaceted roles of thrombin in hematology. Its ability to selectively block thrombin's exosite I allows for targeted studies of thrombin-substrate interactions without affecting the enzyme's catalytic activity on small synthetic substrates. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and scientists in designing and interpreting experiments aimed at unraveling the complexities of hemostasis and thrombosis and in the development of novel antithrombotic therapies.

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References

- 1. Effect of the hirudin carboxy-terminal peptide 54-65 on the interaction of thrombin with platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on the antithrombotic action of hirudin in experimental animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
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